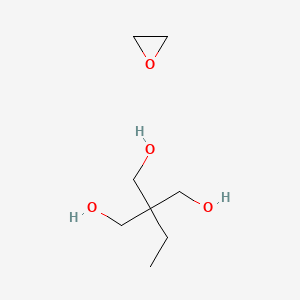
Trimethylolpropane ethoxylate
Cat. No. B3050939
Key on ui cas rn:
29860-47-7
M. Wt: 178.23 g/mol
InChI Key: RSROEZYGRKHVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476341B2
Procedure details


Trimethylolpropane (Wako Pure Chemical Industries, Ltd., 200 g, hereinafter also referred to as “TMP”) and a 30% sodium hydroxide aqueous solution (3.62 g) were charged into a pressure-resistant reaction vessel equipped with a stirrer. The temperature of the reaction system was heated up to 100° C. with an oil bath. The pressure of the reaction system was reduced to 100 mmTorr for 1 hour with a vacuum pump while nitrogen was slowly bubbled into the reaction system, and thereby water (2.53 g) was distilled off. The pressure was further kept at 100 mmTorr for 1 hour with a vacuum pump. Then, the temperature inside the vessel was heated up to 130° C., and the inner pressure was adjusted to 0.5 MPa by nitrogen introduction. While the temperature inside the vessel was kept at 130° C.±2° C., ethylene oxide (1,969.9 g, 30-fold in mole relative to TMP) was added. Here, the inner pressure was controlled so as not to exceed 0.8 MPa. After the ethylene oxide addition, the inner temperature was kept at 130° C. for 1 hour to complete the reaction. The yield was found to be 99.7% from the masses before and after the reaction. As a result, the reaction provided a trimethylol propane ethylene oxide 29.9 mol adduct (hereinafter, also referred to as “TMP-30”).


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[OH-].[Na+]>>[CH2:8]1[O:9][CH2:3]1.[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)C(CC)(CO)CO
|
Step Two
|
Name
|
|
|
Quantity
|
3.62 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were charged into a pressure-resistant reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was slowly bubbled into the reaction system
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
water (2.53 g) was distilled off
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The pressure was further kept at 100 mmTorr for 1 hour with a vacuum pump
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the temperature inside the vessel was heated up to 130° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 130° C.±2° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethylene oxide (1,969.9 g, 30-fold in mole relative to TMP) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the ethylene oxide addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the inner temperature was kept at 130° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after the reaction
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CO1.C(O)C(CC)(CO)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 29.9 mol |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
